molecular formula C8H10ClN B1295239 3-Chloro-N-methylbenzylamine CAS No. 39191-07-6

3-Chloro-N-methylbenzylamine

Cat. No.: B1295239
CAS No.: 39191-07-6
M. Wt: 155.62 g/mol
InChI Key: ZPNLAQVYPIAHTO-UHFFFAOYSA-N
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Description

3-Chloro-N-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the third position and a methyl group on the nitrogen atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

3-Chloro-N-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

3-Chloro-N-methylbenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, harmful if swallowed, and can cause skin irritation and serious eye damage . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N-methylbenzylamine can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methylbenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines, such as 3-hydroxy-N-methylbenzylamine or 3-thio-N-methylbenzylamine.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include the corresponding amine or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-methylbenzylamine
  • 2-Methoxy-N-methylbenzylamine
  • 4-Methyl-N-methylbenzylamine

Comparison

3-Chloro-N-methylbenzylamine is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical and physical properties. Compared to its analogs, the chlorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNLAQVYPIAHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068163
Record name Benzenemethanamine, 3-chloro-N-methyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39191-07-6
Record name 3-Chloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
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Record name Benzenemethanamine, 3-chloro-N-methyl-
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Record name Benzenemethanamine, 3-chloro-N-methyl-
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Record name Benzenemethanamine, 3-chloro-N-methyl-
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Record name 3-chloro-N-methylbenzylamine
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Record name BENZENEMETHANAMINE, 3-CHLORO-N-METHYL-
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Synthesis routes and methods

Procedure details

To a solution of methylamine (2.0 M solution in tetrahydrofuran, 30 ml) in N,N-dimethylformamide (30 ml), 3-chlorobenzyl chloride (2.5 ml) was added, and the mixture was stirred at room temperature for 4.5 hours. Water was added to the reaction solution, followed by extraction with ethyl acetate. The extract was washed with water and saturated saline in this order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a crude product of the title compound, which was used in the next reaction without being purified.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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